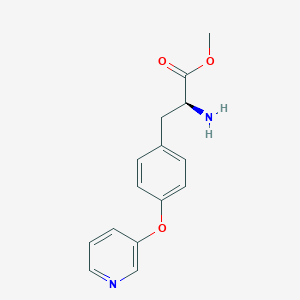

(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate

Overview

Description

The compound is a derivative of 2-Amino-3-(pyridin-3-yl)propanoic acid , which is a compound with the molecular formula C8H10N2O2 . It has a pyridinyl group attached to a propanoic acid backbone with an amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent fibroblast growth factor receptor inhibitors .Scientific Research Applications

Chemical Synthesis and Catalysis

(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is a key starting material in the synthesis of various pharmacologically active compounds. For example, it has been utilized in the stereoselective synthesis of compounds like RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, through efficient processes involving hydrogenation of enantiomeric enamines followed by removal of the chiral auxiliary under mild conditions (Zhong et al., 1999). Additionally, novel asymmetric synthesis methods have been developed using (S)-methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate, obtained via hydrolytic kinetic resolution, demonstrating the compound's versatility in facilitating the production of chiral intermediates with high enantiomeric excess (Narsaiah & Kumar, 2011).

Biocatalysis for Pharmaceutical Intermediates

Biocatalysis has emerged as an excellent method for the preparation of enantiopure compounds, leveraging the specificity of biological catalysts. In one study, Methylobacterium oryzae was used to catalyze the hydrolytic reaction of substrates containing 3-amino-3-phenyl-propanoate ester, leading to the stereoselective production of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceuticals like S-dapoxetine. This showcases the potential of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate and related compounds in facilitating the biocatalytic synthesis of valuable pharmaceutical intermediates with high enantiomeric purity (Li et al., 2013).

Pharmaceutical Development

Research into the applications of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate extends into the pharmaceutical domain, where its derivatives serve as pivotal intermediates in the development of novel therapeutic agents. For instance, derivatives have been synthesized for the study of κ-opioid receptors, showing high affinity and selectivity, which underscores the compound's importance in the exploration of new treatments for conditions like depression and addiction disorders (Grimwood et al., 2011).

Future Directions

properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFQZJZENUBND-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)

![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)

![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)

![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)